2-(benzylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide
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Overview
Description
2-(benzylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide is an organic compound with a complex structure that includes a benzylamino group, a dimethylphenyl group, and a thioxoacetamide group
Mechanism of Action
Target of Action
It is known that the compound is used in the synthesis of novel complexes such as triphenyltin, dimethyl, diphenyl, and dibutyl-tin . These complexes have shown inhibitory action against certain bacterial strains .
Mode of Action
It is known that the compound is used in the synthesis of organotin complexes . These complexes have shown more inhibitory action against certain bacterial strains compared to the molecule generated from the ligand .
Biochemical Pathways
This process is part of a larger biochemical pathway involving the functionalizing deboronation of alkyl boronic esters .
Result of Action
The result of the action of 2-(benzylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide is the production of novel complexes such as triphenyltin, dimethyl, diphenyl, and dibutyl-tin . These complexes have shown more inhibitory action against certain bacterial strains compared to the molecule generated from the ligand .
Action Environment
It is known that the compound is used in the synthesis of organotin complexes , and the efficacy of these complexes may be influenced by various environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide typically involves the reaction of benzylamine with 2,3-dimethylphenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to ensure high yield and purity of the product. Purification steps such as recrystallization or chromatography may be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
2-(benzylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-(benzylamino)-N-(2,3-dimethylphenyl)-2-oxoacetamide: Similar structure but with an oxo group instead of a thioxo group.
2-(benzylamino)-N-(2,3-dimethylphenyl)-2-hydroxyacetamide: Contains a hydroxy group instead of a thioxo group.
Uniqueness
2-(benzylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs with oxo or hydroxy groups.
Properties
IUPAC Name |
2-(benzylamino)-N-(2,3-dimethylphenyl)-2-sulfanylideneacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12-7-6-10-15(13(12)2)19-16(20)17(21)18-11-14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMQJVBYYSRVPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=S)NCC2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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